3-(4-Methoxyphenyl)propanal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Methoxyphenyl)propanal can be synthesized through several methods. One common synthetic route involves the reduction of 3-(4-Methoxyphenyl)propanol using mild oxidizing agents. Another method involves the Friedel-Crafts acylation of anisole (methoxybenzene) with propionyl chloride, followed by reduction of the resulting ketone to the corresponding aldehyde .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 3-(4-Methoxyphenyl)propanone. This process typically involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 3-(4-Methoxyphenyl)propanoic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 3-(4-Methoxyphenyl)propanol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)propanoic acid.
Reduction: 3-(4-Methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-(4-Methoxyphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)propanal involves its interaction with various molecular targets and pathways. For instance, its aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanal: Similar structure but with a hydroxyl group (-OH) instead of a methoxy group.
3-(4-Methylphenyl)propanal: Similar structure but with a methyl group (-CH3) instead of a methoxy group.
3-(4-Ethoxyphenyl)propanal: Similar structure but with an ethoxy group (-OCH2CH3) instead of a methoxy group
Uniqueness
3-(4-Methoxyphenyl)propanal is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to similar compounds. The methoxy group is an electron-donating group, which can affect the compound’s electrophilic aromatic substitution reactions and its overall stability .
Properties
IUPAC Name |
3-(4-methoxyphenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXCMZXXNOSBHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456100 | |
Record name | 3-(4-methoxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20401-88-1 | |
Record name | 3-(4-methoxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20401-88-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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